molecular formula C20H26F6IOSb B179819 (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) CAS No. 121239-75-6

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)

Cat. No.: B179819
CAS No.: 121239-75-6
M. Wt: 645.1 g/mol
InChI Key: QBOTYWKRKSTVOV-UHFFFAOYSA-H
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Description

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is an organoiodine compound with the molecular formula C20H26F6IOSb. It is a member of the iodonium salts family, which are known for their utility in organic synthesis, particularly as reagents in various chemical reactions. This compound is characterized by the presence of an iodonium ion (I+) bonded to a phenyl group and a 4-(octyloxy)phenyl group, with hexafluorostibate (SbF6-) as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) typically involves the reaction of iodobenzene with 4-(octyloxy)phenylboronic acid in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the iodonium ion. The resulting iodonium salt is then treated with hexafluoroantimonic acid (HSbF6) to form the hexafluorostibate salt.

Industrial Production Methods

Industrial production of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodonium ion can be replaced by nucleophiles such as amines, thiols, and carboxylates, leading to the formation of new carbon-nucleophile bonds.

    Oxidation Reactions: The compound can act as an oxidizing agent, facilitating the oxidation of substrates in organic synthesis.

    Reduction Reactions: Under certain conditions, the iodonium ion can be reduced to iodide, with the concomitant formation of the corresponding phenyl and 4-(octyloxy)phenyl derivatives.

Common Reagents and Conditions

Common reagents used in reactions with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) include nucleophiles like sodium azide, potassium thiocyanate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve organic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran, and temperatures ranging from -20°C to room temperature.

Major Products Formed

The major products formed from reactions with (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) depend on the type of reaction and the nucleophile used. For example, substitution reactions with amines yield the corresponding aniline derivatives, while oxidation reactions can produce phenolic compounds.

Scientific Research Applications

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of phenyl and 4-(octyloxy)phenyl groups into molecules. It is also employed in the synthesis of complex organic compounds and in the study of reaction mechanisms.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) involves the transfer of the iodonium ion to a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The hexafluorostibate counterion stabilizes the iodonium ion, facilitating its reactivity. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Diphenyliodonium hexafluorophosphate: Similar structure but with two phenyl groups instead of a phenyl and a 4-(octyloxy)phenyl group.

    (4-Methoxyphenyl)(phenyl)iodonium hexafluorostibate(V): Similar structure but with a methoxy group instead of an octyloxy group.

    (4-Bromophenyl)(phenyl)iodonium hexafluorostibate(V): Similar structure but with a bromine atom instead of an octyloxy group.

Uniqueness

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) is unique due to the presence of the octyloxy group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in reactions where the octyloxy group can influence the reactivity and selectivity of the iodonium ion.

Properties

IUPAC Name

hexafluoroantimony(1-);(4-octoxyphenyl)-phenyliodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26IO.6FH.Sb/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18;;;;;;;/h7-9,11-16H,2-6,10,17H2,1H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOTYWKRKSTVOV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[Sb-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F6IOSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319305
Record name p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121239-75-6
Record name p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121239-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyliodonium hexafluoroantimonate~
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(4-octyloxyphenyl) diphenyl sulfonium hexafluoroantimonate; (4-decyloxyphenyl) phenyl iodonium hexafluoro antimonate; and (4-octadecyloxyphenyl) phenyl iodonium hexafluoro antimonate.
Name
(4-octyloxyphenyl) diphenyl sulfonium hexafluoroantimonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-decyloxyphenyl) phenyl iodonium hexafluoro antimonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-octadecyloxyphenyl) phenyl iodonium hexafluoro antimonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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